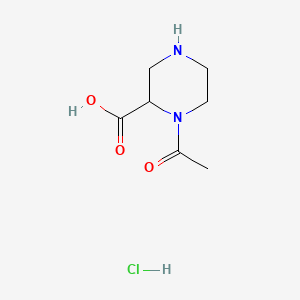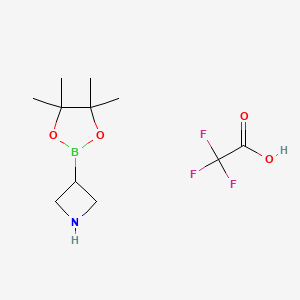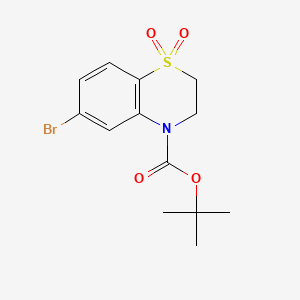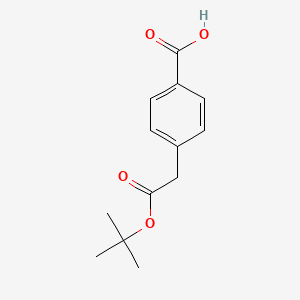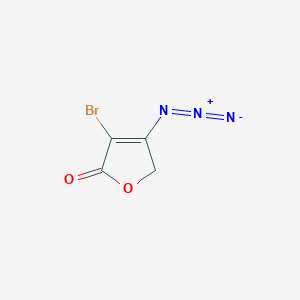
3-(3,5-Dimethoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxyphenyl)propanenitrile: is an organic compound with the molecular formula C11H13NO2 . It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile chain, which is further substituted with two methoxy groups (-OCH3) at the 3 and 5 positions on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxyphenyl)propanenitrile typically involves the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion replaces the chloride ion on the benzyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,5-Dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 3-(3,5-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3,5-dimethoxyphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(3,5-Dimethoxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound may be used to study the effects of nitrile-containing compounds on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparación Con Compuestos Similares
3-(3,4-Dimethoxyphenyl)propanenitrile: Similar structure but with methoxy groups at the 3 and 4 positions.
3-(2,4-Dimethoxyphenyl)propanenitrile: Methoxy groups at the 2 and 4 positions.
3-(3,5-Dimethylphenyl)propanenitrile: Methyl groups instead of methoxy groups at the 3 and 5 positions.
Uniqueness: 3-(3,5-Dimethoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
3-(3,5-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-4H2,1-2H3 |
Clave InChI |
BVDMDQUQOAXBTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CCC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


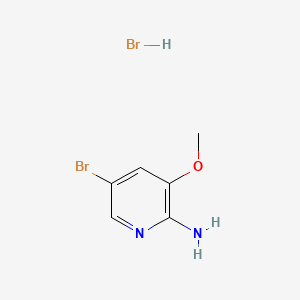

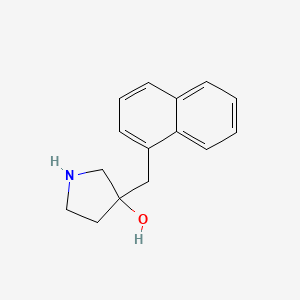
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
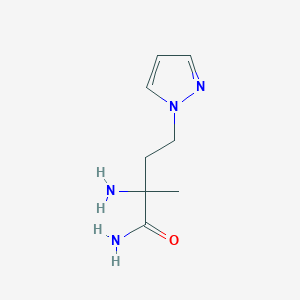
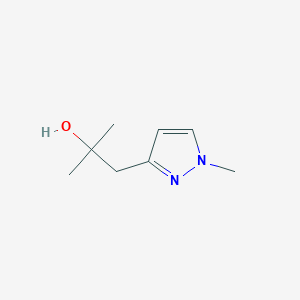
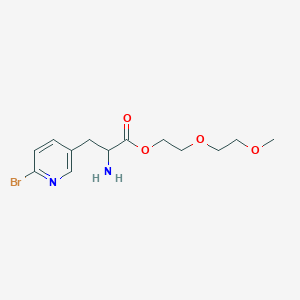
![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)
